molecular formula C30H30Cl2F2N2O8S B1574309 Chiauranib

Chiauranib

Cat. No. B1574309
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chiauranib also known as orally available, small molecule inhibitor of select serine-threonine kinases, including aurora kinase B (aurora B), vascular endothelial growth factor receptors (VEGFRs), stem cell factor receptor (c-KIT), and platelet-derived growth factor receptors (PDGFRs), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the activity of aurora B, VEGFRs, c-kit and PDGFRs, which may result in a decrease in the proliferation of tumor cells that overexpress these kinases. These kinases are overexpressed by a variety of cancer cell types.

Scientific Research Applications

Chiauranib as a Multi-Target Inhibitor

This compound has been identified as a novel orally active multi-target inhibitor. It simultaneously inhibits angiogenesis-related kinases (VEGFR2, VEGFR1, VEGFR3, PDGFRα, c-Kit), mitosis-related kinase Aurora B, and chronic inflammation-related kinase CSF-1R. A phase I dose-escalation study indicated its potential antitumor activity and acceptable safety profile in patients with advanced solid tumors and lymphoma (Sun et al., 2019).

Application in Small Cell Lung Cancer (SCLC)

An exploratory phase 2 study of this compound monotherapy for small cell lung cancer (SCLC) revealed its impressive antitumor activity. Patients who underwent previous chemotherapy showed significant responses to this compound treatment, and the drug was well-tolerated (Shi et al., 2021).

Efficacy in Transformed Follicular Lymphoma

In a study focusing on transformed follicular lymphoma, this compound showed significant inhibition of cell growth and migration, promoting apoptosis and inducing cell cycle arrest. It operates via the VEGFR2/ERK/STAT3 signaling pathway, highlighting its potential as a therapy for this type of lymphoma (Tang et al., 2022).

Role in Colorectal Cancer

This compound has been shown to selectively inhibit colorectal cancer cells with KRAS wild-type. It induces apoptosis and suppresses cell growth by activating the p53 signaling pathway and increasing ROS production (Yin et al., 2020).

Potential in Acute Myeloid Leukemia (AML)

This compound demonstrated effectiveness in suppressing acute myeloid leukemia (AML) cell growth. The study highlighted its ability to induce apoptosis and suppress AML growth via inhibiting the VEGFR2 pathway, supporting its potential role in AML treatment (Deng et al., 2019).

properties

Molecular Formula

C30H30Cl2F2N2O8S

Appearance

white solid powder

synonyms

Chiauranib;  CS2164;  CS-2164;  CS 2164.; NONE

Origin of Product

United States

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